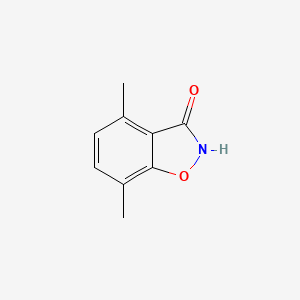
4,7-Dimethyl-1,2-benzoxazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethyl-1,2-benzoxazol-3-ol is a chemical compound with the molecular formula C₉H₉NO₂. It belongs to the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a benzoxazole ring substituted with two methyl groups at positions 4 and 7 and a hydroxyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-1,2-benzoxazol-3-ol typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method includes the condensation of 2-aminophenol with 4,7-dimethylbenzaldehyde in the presence of an acid catalyst, followed by cyclization to form the benzoxazole ring . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as titanium tetraisopropoxide or mesoporous titania-alumina mixed oxide can be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-1,2-benzoxazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction of the benzoxazole ring can lead to the formation of dihydrobenzoxazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring, particularly at positions 5 and 6.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 4,7-dimethyl-1,2-benzoxazol-3-one.
Reduction: Formation of 4,7-dimethyl-1,2-dihydrobenzoxazol-3-ol.
Substitution: Formation of halogenated, nitrated, or sulfonated benzoxazole derivatives.
Scientific Research Applications
4,7-Dimethyl-1,2-benzoxazol-3-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-1,2-benzoxazol-3-ol involves its interaction with various molecular targets and pathways. In antimicrobial applications, it may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways . In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a similar structure but without the methyl and hydroxyl substitutions.
2-Aminobenzoxazole: A derivative with an amino group at position 2.
5-Nitrobenzoxazole: A derivative with a nitro group at position 5.
Uniqueness
4,7-Dimethyl-1,2-benzoxazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 4 and 7 enhances its lipophilicity, while the hydroxyl group at position 3 contributes to its reactivity and potential hydrogen bonding interactions .
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
4,7-dimethyl-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C9H9NO2/c1-5-3-4-6(2)8-7(5)9(11)10-12-8/h3-4H,1-2H3,(H,10,11) |
InChI Key |
KDCPOKHPKKQZDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)ONC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


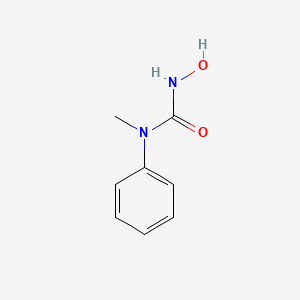
![4-(Bromomethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B13207445.png)
![3-{[(3-Methylthiophen-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13207449.png)
![[3,3'-Bithiophene]-4-carboxaldehyde](/img/structure/B13207457.png)
![Methyl 2-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13207468.png)
![6-Bromo-2-ethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13207477.png)

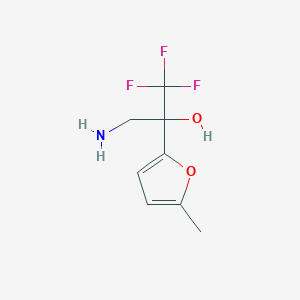
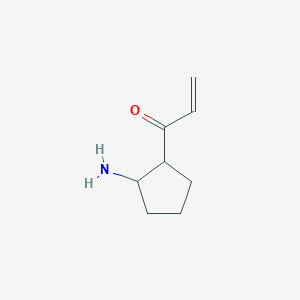
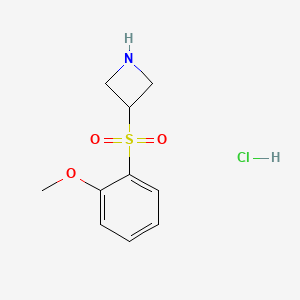
![3,3,3-Trifluoro-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13207527.png)
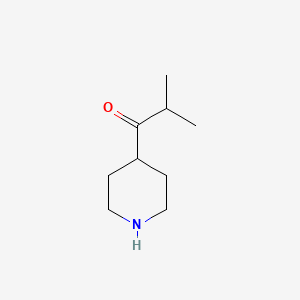

![1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclobutan-1-ol](/img/structure/B13207539.png)
